

# Application Notes: Characterization of HSD17B13-i for NAFLD Research

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## Compound of Interest

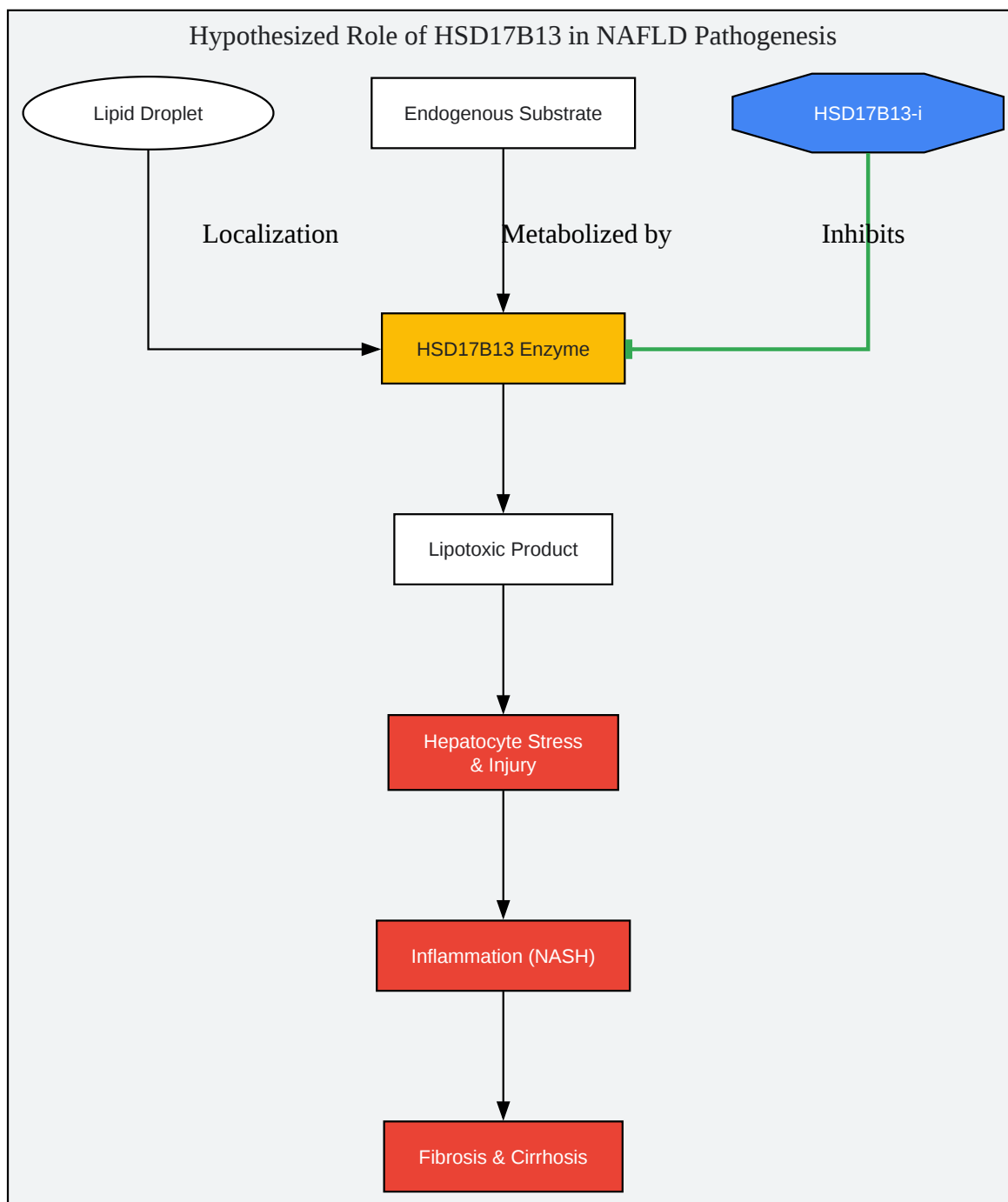
Compound Name: *Hsd17B13-IN-44*

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**Introduction:** Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This makes HSD17B13 a high-interest therapeutic target for NAFLD. HSD17B13-i is a potent, selective, and orally bioavailable small molecule inhibitor designed to probe the therapeutic hypothesis of HSD17B13 inhibition in preclinical models of NAFLD.

**Mechanism of Action:** While the precise enzymatic function of HSD17B13 is an area of active investigation, it is known to be involved in hepatic lipid metabolism. It is hypothesized that HSD17B13 activity contributes to lipotoxic stress within hepatocytes. By inhibiting HSD17B13, HSD17B13-i is expected to ameliorate this lipotoxicity, thereby reducing the downstream consequences of inflammation and fibrosis that characterize NASH.



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Caption: Hypothesized HSD17B13 pathway in NAFLD and the point of intervention for HSD17B13-i.

## Data Presentation: Characteristic Profile of HSD17B13-i

The following tables summarize representative quantitative data for a preclinical HSD17B13 inhibitor.

Table 1: In Vitro Profile of HSD17B13-i

Parameter	Value	Description
Biochemical IC50 (Human)	25 nM	50% inhibitory concentration against recombinant human HSD17B13 enzyme.
Cellular EC50 (Huh-7 cells)	250 nM	50% effective concentration in a cell-based target engagement assay.
Selectivity vs. HSD17B11	>150-fold	Fold-selectivity against the closely related isoform HSD17B11.
Selectivity vs. HSD17B12	>150-fold	Fold-selectivity against the closely related isoform HSD17B12.
Human Plasma Protein Binding	99.2%	Indicates high affinity for plasma proteins.

| Human Liver Microsomal Stability (t1/2) | > 45 min | Half-life in a metabolic stability assay, suggesting low intrinsic clearance. |

Table 2: Representative Pharmacokinetic Parameters of HSD17B13-i in Mice (Oral Dose: 20 mg/kg)

Parameter	Value	Unit	Description
Cmax	1.5	µM	Peak plasma concentration.
Tmax	1.5	hours	Time to reach peak plasma concentration.
AUClast	9.8	µM·h	Area under the concentration-time curve.
Oral Bioavailability (F%)	35	%	Percentage of the dose reaching systemic circulation.
Terminal Half-life (t1/2)	5.5	hours	Time for plasma concentration to decrease by half.

| Liver-to-Plasma Ratio (4h) | 30:1 | - | Demonstrates preferential distribution to the target organ. |

## Experimental Protocols

### Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay

Objective: To determine the potency (IC<sub>50</sub>) of HSD17B13-i against the purified HSD17B13 enzyme.

Methodology:

- Reagents: Recombinant human HSD17B13, substrate (e.g., retinol), cofactor (NAD<sup>+</sup>), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), HSD17B13-i.
- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HSD17B13-i in 100% DMSO, starting from 10 mM.
- Assay Procedure:

- Dispense 50 nL of the compound dilutions or DMSO (vehicle control) into a 384-well assay plate.
- Add 10  $\mu$ L of HSD17B13 enzyme solution (e.g., final concentration of 5 nM) to all wells.
- Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.
- Initiate the enzymatic reaction by adding 10  $\mu$ L of a substrate/cofactor mix (e.g., 20  $\mu$ M retinol, 400  $\mu$ M NAD<sup>+</sup>).
- Monitor the reaction kinetics by measuring the increase in NADH fluorescence (Ex/Em: 340/460 nm) every minute for 30 minutes at 37°C.
- Data Analysis:
  - Calculate the reaction velocity (rate) from the linear portion of the kinetic curve.
  - Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC<sub>50</sub> value.

## Protocol 2: Western Diet-Induced NASH Mouse Model

Objective: To assess the in vivo efficacy of HSD17B13-i on key markers of NASH.

Methodology:

- Model Induction: Use male C57BL/6J mice (8-10 weeks old). Induce NASH by feeding a diet high in fat (40-60%), fructose, and cholesterol for a period of 20-24 weeks.
- Treatment Groups:
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered daily by oral gavage.
  - Group 2: HSD17B13-i (e.g., 20 mg/kg), administered daily by oral gavage.

- Study Protocol:
  - After the diet induction period, randomize mice into treatment groups based on body weight and plasma Alanine Aminotransferase (ALT) levels.
  - Administer the compound or vehicle for 6-8 weeks while maintaining the NASH-inducing diet.
  - Monitor body weight and food consumption weekly.
- Endpoint Analysis:
  - Blood Analysis: At termination, collect blood via cardiac puncture to measure plasma levels of ALT, Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
  - Liver Histology: Harvest the liver. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) to assess the NAFLD Activity Score (NAS) for steatosis, inflammation, and ballooning. Stain sections with Sirius Red to quantify fibrosis.
  - Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform qPCR to analyze the expression of genes related to inflammation (Tnf, Ccl2) and fibrosis (Col1a1, Acta2, Timp1).
  - Lipidomics: Analyze a liver portion to quantify hepatic triglycerides and other lipid species.



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Caption: Standard workflow for evaluating a therapeutic candidate in a diet-induced mouse model of NASH.

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